1-(3-(3,4-二甲氧基苯基)-5-(2-羟基苯基)-4,5-二氢-1H-吡唑-1-基)丁烷-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

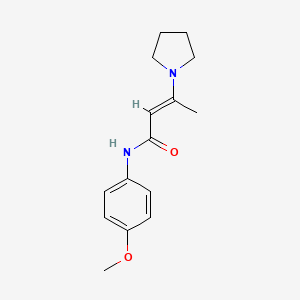

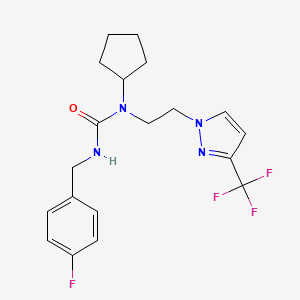

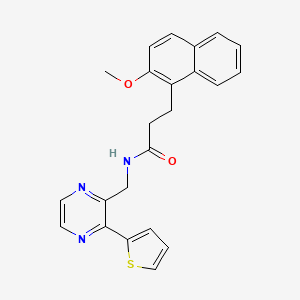

The compound 1-(3-(3,4-dimethoxyphenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)butan-1-one is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyrazole moiety, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms, and is flanked by phenyl rings with methoxy and hydroxy substituents. These functional groups are known to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence the compound's behavior in different environments.

Synthesis Analysis

The synthesis of related pyrazole derivatives can be achieved through the reaction of β-diketones with hydrazine hydrate to yield pyrazole compounds . In the context of the compound , a similar synthetic route could be employed, starting with an appropriate β-diketone precursor that contains the necessary methoxy and hydroxy substituents on the phenyl rings. The subsequent reaction with hydrazine or its derivatives would then lead to the formation of the pyrazole core. The final steps would likely involve the attachment of the butan-1-one side chain to complete the synthesis of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to the one under discussion often features significant non-covalent interactions. For instance, in related compounds, molecules can be linked by C-H...O hydrogen bonds to form dimers, which are further connected into chains or sheets by π-π stacking interactions . These interactions are crucial in determining the three-dimensional arrangement of the molecules in the solid state and can affect the compound's solubility, melting point, and other physical properties.

Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions. For example, they can react with hydrazine hydrate to form different pyrazole derivatives or with hydroxylamine hydrochloride to yield isoxazole derivatives . The presence of methoxy and hydroxy groups in the compound could also lead to additional reactions, such as O-demethylation or the formation of hydrogen bonds with other molecules, which could further modify the chemical behavior of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of hydrogen bond donors and acceptors, such as the hydroxy group, and the potential for π-π stacking interactions due to the aromatic rings, suggest that the compound could have a relatively high melting point and may form stable crystalline structures. The electron-donating methoxy groups could also impact the electronic properties of the molecule, potentially affecting its reactivity and interaction with other chemical species.

科学研究应用

互变异构和分子结构

对 NH-吡唑的研究,包括与 1-(3-(3,4-二甲氧基苯基)-5-(2-羟基苯基)-4,5-二氢-1H-吡唑-1-基)丁烷-1-酮 结构相关的化合物,揭示了对其互变异构和分子结构的深刻见解。这些化合物表现出复杂的氢键模式,影响着它们在溶液和固态中的结晶和互变异构。这些化合物中苯酚残基的存在促进了由这些氢键稳定的片层的形成,证明了结构和互变异构之间复杂的相互作用 (Cornago 等人,2009)。

协同分子二聚化

对 3,5-二芳基-1H-吡唑的研究展示了协同 N–H···N、N–H···O 和 O–H···N 键合分子二聚体的作用。这些研究不仅突出了这些化合物的合成途径,还详细说明了它们的二聚化过程,这对于理解它们在分子设计和药物研究中的潜在应用至关重要 (Zheng、Wang 和 Fan,2010)。

杂环的新途径

通过腙中间体将 α-羟基芳基烷基酮转化为 N-氨基-1H-吡咯并[2,3-b]吡啶,为合成杂环化合物开辟了新途径。该途径说明了 1-(3-(3,4-二甲氧基苯基)-5-(2-羟基苯基)-4,5-二氢-1H-吡唑-1-基)丁烷-1-酮 衍生物在生成生物学相关结构方面的多功能性 (Chudinov 等人,2007)。

阴离子定向有序组装

通过质子化吡唑基离子盐中的阴离子定向相互作用形成有序组装,证明了 1-(3-(3,4-二甲氧基苯基)-5-(2-羟基苯基)-4,5-二氢-1H-吡唑-1-基)丁烷-1-酮 衍生物在构建超分子结构中的潜力。这些组装体由氢键和弱 C–H···π 相互作用稳定,展示了通过这些相互作用可获得的结构多样性 (Zheng 等人,2013)。

金属离子的荧光化学传感器

基于吡唑啉衍生物(例如源自 1-(3-(3,4-二甲氧基苯基)-5-(2-羟基苯基)-4,5-二氢-1H-吡唑-1-基)丁烷-1-酮)的荧光化学传感器的开发,用于检测金属离子,特别是 Fe3+,突出了该化合物在分析化学中的适用性。这项研究证明了该化合物作为各种环境中金属离子检测的灵敏且选择性的探针的潜力 (Khan,2020)。

属性

IUPAC Name |

1-[5-(3,4-dimethoxyphenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-4-7-21(25)23-17(15-8-5-6-9-18(15)24)13-16(22-23)14-10-11-19(26-2)20(12-14)27-3/h5-6,8-12,17,24H,4,7,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOCJMAPWILJPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2538830.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2538834.png)

![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538837.png)

![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)

![N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2538846.png)